molecular formula C10H13N B101600 n-Allyl-2-methylaniline CAS No. 15316-91-3

n-Allyl-2-methylaniline

Cat. No.: B101600
CAS No.: 15316-91-3
M. Wt: 147.22 g/mol
InChI Key: DLQNIEANPCTPPU-UHFFFAOYSA-N
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Description

n-Allyl-2-methylaniline is an organic compound that belongs to the class of N-allyl anilines. These compounds are characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of an aniline ring. This compound is a valuable building block in organic synthesis and is used in the production of various pharmaceuticals and electronic materials .

Mechanism of Action

Target of Action

The primary target of n-Allyl-2-methylaniline is the process of monoallylation of anilines . This process is a fundamental transformation that results in various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .

Mode of Action

This compound interacts with its targets through a catalytic process . This process involves the use of a 10 wt% WO3/ZrO2 catalyst, which enables the monoallylation of aniline to give this compound in good yields with excellent selectivity . The catalytic mechanism suggests that the dispersed WO3 with the preservation of the W(VI) oxidation state of 10 wt% WO3/ZrO2 with appropriate acidity and basicity is crucial for the monoallylation .

Biochemical Pathways

The biochemical pathway affected by this compound is the monoallylation of anilines . This pathway results in the formation of various kinds of valuable building block allyl compounds . The employment of allyl alcohol as an allyl source can follow the sustainability due to the formation of only water as a coproduct through dehydrative monoallylation .

Pharmacokinetics

The compound’s adme properties and their impact on bioavailability are likely influenced by the catalytic process used in its formation .

Result of Action

The result of this compound’s action is the production of various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a suitable catalyst . The use of a 10 wt% WO3/ZrO2 catalyst is crucial for the monoallylation process . The inhibition of the over allylation of the n-Allyl-2-methylanilines is explained by the unwilling contact of the this compound with the active sites of WO3/ZrO2 due to the steric hindrance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of n-Allyl-2-methylaniline typically involves the monoallylation of 2-methylaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide supported on zirconium dioxide (WO3/ZrO2) catalyst can be used to achieve high yields and excellent selectivity . The reaction conditions generally involve heating the mixture of 2-methylaniline and allyl alcohol in the presence of the catalyst at elevated temperatures.

Industrial Production Methods

In industrial settings, the continuous flow synthesis of this compound can be achieved using the same WO3/ZrO2 catalyst. This method allows for the efficient production of the compound with high selectivity (97-99%) and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

n-Allyl-2-methylaniline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    n-Allyl aniline: Similar structure but without the methyl group on the aniline ring.

    n-Allyl-N-methylaniline: Contains an additional methyl group on the nitrogen atom.

    n-Allyl-2-chloroaniline: Contains a chlorine atom on the aniline ring instead of a methyl group.

Uniqueness

n-Allyl-2-methylaniline is unique due to the presence of both an allyl group and a methyl group on the aniline ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2-methyl-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQNIEANPCTPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290704
Record name n-allyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15316-91-3
Record name NSC70446
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Record name n-allyl-2-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyl-ortho-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary reaction pathways of N-Allyl-2-methylaniline under thermal conditions in the presence of zinc chloride?

A1: Research indicates that this compound undergoes a charge-induced [3s, 3s] sigmatropic rearrangement when heated to 140°C in xylene with zinc chloride as a catalyst []. This reaction primarily yields 2-allyl-6-methylaniline as the major product. Minor products include 4-allyl-2-methylaniline and 2,7-dimethyl-indoline. The formation of 4-allyl-2-methylaniline suggests that two consecutive [3s, 3s]-sigmatropic rearrangements are also possible. Furthermore, heating 2-allyl-6-methylaniline in the presence of zinc chloride also leads to the formation of 2,7-dimethyl-indoline.

Q2: Does the structure of the N-allyl substituent in this compound influence the outcome of the zinc chloride catalyzed rearrangement?

A2: Yes, the structure of the N-allyl substituent significantly affects the reaction pathway []. Replacing the allyl group with a crotyl group, as in N-crotyl-2-methylaniline, leads to the exclusive formation of 2-(1′-methylallyl)-6-methylaniline and 4-crotyl-2-methylaniline when heated with zinc chloride. This outcome confirms that the rearrangement proceeds via a [3s, 3s]-sigmatropic mechanism, as the products observed are consistent with the expected migration of the crotyl group.

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